

DNDI-6148: A Technical Deep-Dive into its Anti-Leishmanial Mechanism of Action

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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GENEVA – This technical guide provides an in-depth analysis of the mechanism of action of **DNDI-6148**, a novel benzoxaborole compound that was a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in anti-parasitic drug discovery. While the clinical development of **DNDI-6148** for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the extensive research into its mode of action offers valuable insights for future drug development endeavors.^{[1][2]}

Core Mechanism: Inhibition of CPSF3 Endonuclease

DNDI-6148's primary anti-leishmanial activity stems from its potent and specific inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.^{[3][4][5]} This enzyme plays a critical role in the 3'-end processing of messenger RNA (mRNA) precursors, a fundamental step for gene expression in the parasite. By targeting CPSF3, **DNDI-6148** disrupts the maturation of mRNA, leading to a cascade of events that ultimately result in parasite death. This targeted approach provides a high degree of selectivity for the parasite's cellular machinery over the host's.

The identification of CPSF3 as the principal target of **DNDI-6148** was confirmed through detailed mode of action studies, including genome-wide overexpression library screening (Cos-Seq).^{[3][6]} In these studies, *Leishmania donovani* parasites that overexpressed the gene for

CPSF3 demonstrated increased resistance to **DNDI-6148**, providing strong evidence for a direct drug-target interaction.[\[6\]](#)

Quantitative Efficacy and In Vitro Activity

DNDI-6148 has demonstrated significant efficacy in both in vitro and in vivo models of visceral leishmaniasis. The compound exhibits potent activity against various *Leishmania* species, including *L. donovani* and *L. infantum*, the primary causative agents of VL.[\[7\]](#)

Parameter	Species	Value	Reference
In vivo Efficacy	<i>L. infantum</i> (hamster model)	>98% reduction in parasite burden	[3] [4] [5]
Intramacrophage EC50	<i>L. infantum</i>	Varies by compound analogue	[3]
In vitro Activity Range	<i>L. donovani</i> and <i>L. infantum</i>	0.05 to 18.3 μ M	[8]

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Intramacrophage)

This protocol is a summary of the general methodology used to assess the efficacy of compounds against intracellular *Leishmania* amastigotes.

- **Cell Culture:** Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.
- **Parasite Infection:** Macrophages are infected with *Leishmania donovani* or *Leishmania infantum* promastigotes. The parasites are allowed to invade the macrophages for 24 hours.
- **Compound Addition:** **DNDI-6148** is serially diluted and added to the infected macrophages. A control group with no compound is also included.

- Incubation: The plates are incubated for 72 hours to allow for parasite multiplication within the macrophages.
- Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated by comparing the number of amastigotes in treated versus untreated wells.

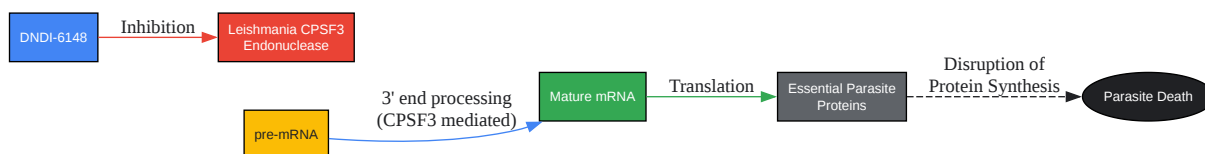
Cos-Seq Library Screening for Target Identification

This protocol outlines the workflow for identifying drug targets using a genome-wide overexpression library.

- Library Transfection: A cosmid-based genomic library of *Leishmania donovani* is transfected into wild-type parasites. Each cosmid contains a fragment of the parasite's genome.
- Drug Selection: The transfected parasite population is cultured in the presence of a sub-lethal concentration of **DNDI-6148**.
- Passaging: The culture is passaged multiple times to enrich for parasites that have acquired resistance to the compound.
- Genomic DNA Extraction: Genomic DNA is extracted from the resistant parasite population.
- Sequencing and Analysis: The cosmid inserts are sequenced, and the reads are mapped to the *Leishmania* genome. Genes that are consistently over-represented in the resistant population are identified as potential drug targets.^[6]

Visualizing the Mechanism and Discovery Process

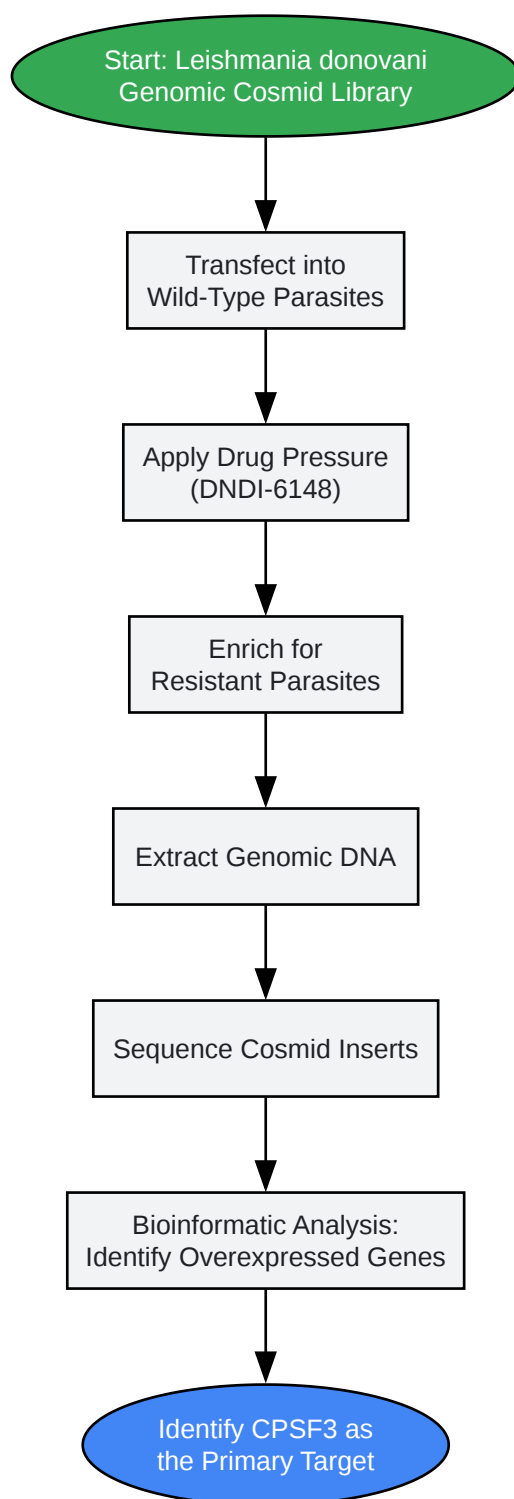
DNDI-6148 Mechanism of Action



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Caption: **DNDI-6148** inhibits the Leishmania CPSF3 endonuclease, disrupting mRNA processing.

Target Identification Workflow using Cos-Seq



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Caption: Workflow for identifying the molecular target of **DNDI-6148** using Cos-Seq.

Conclusion

DNDI-6148 represents a significant advancement in the understanding of novel anti-leishmanial drug targets. Its specific inhibition of the parasite's CPSF3 endonuclease highlights a promising avenue for the development of future therapies. While **DNDI-6148** itself will not be progressed for leishmaniasis, the wealth of data generated from its preclinical development provides a solid foundation for the discovery of next-generation treatments for this neglected tropical disease. The methodologies and insights gleaned from the **DNDI-6148** program will undoubtedly aid in the acceleration of drug discovery efforts for visceral leishmaniasis and other parasitic diseases.

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